molecular formula C4HClN2S B115215 4-Chloro-5-cyanothiazole CAS No. 145383-72-8

4-Chloro-5-cyanothiazole

Cat. No.: B115215
CAS No.: 145383-72-8
M. Wt: 144.58 g/mol
InChI Key: FNBXWKKRGNMGQJ-UHFFFAOYSA-N
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Description

4-Chloro-5-cyanothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both chloro and cyano groups in the thiazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyanothiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with chloroform and potassium cyanide in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of this compound as the main product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a more scalable process. For example, the reaction of 2-aminothiazole with chloroform and potassium cyanide can be conducted in a continuous flow reactor, allowing for the efficient production of the compound on a larger scale. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-cyanothiazole undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are facilitated by the presence of the chloro and cyano groups, which act as reactive sites for different reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group with other nucleophiles, leading to the formation of substituted thiazole derivatives.

    Electrophilic Addition: The cyano group can undergo electrophilic addition reactions with reagents like hydrogen chloride or bromine, resulting in the formation of halogenated thiazole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions with various dienophiles, leading to the formation of fused thiazole rings.

Major Products: The major products formed from these reactions include substituted thiazole derivatives, halogenated thiazole compounds, and fused thiazole ring systems. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

4-Chloro-5-cyanothiazole has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, which are used as building blocks for various chemical reactions.

    Biology: The compound is used in the development of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, such as dyes and pigments.

Comparison with Similar Compounds

    2-Aminothiazole: Lacks the chloro and cyano groups, making it less reactive in certain chemical reactions.

    4-Chlorothiazole: Contains only the chloro group, limiting its applications compared to 4-Chloro-5-cyanothiazole.

    5-Cyanothiazole: Contains only the cyano group, which affects its reactivity and applications differently.

Properties

IUPAC Name

4-chloro-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-4-3(1-6)8-2-7-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXWKKRGNMGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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